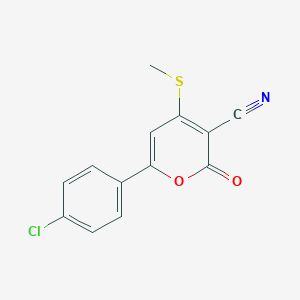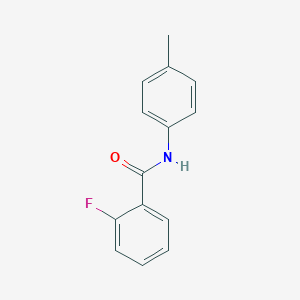
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide, commonly known as CPBA, is a chemical compound that has been extensively studied for its potential use in scientific research. CPBA is a member of the benzoxazole family, which is known for its diverse biological activities.
作用機序
CPBA is believed to inhibit kinase activity by binding to the ATP-binding site of the kinase. CPBA has been shown to inhibit the autophosphorylation of JAK2, which is a key step in the activation of the JAK-STAT signaling pathway.
Biochemical and Physiological Effects:
CPBA has been shown to inhibit the growth of several cancer cell lines, including leukemia, breast cancer, and lung cancer cells. CPBA has also been shown to induce apoptosis in cancer cells. CPBA has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
実験室実験の利点と制限
One advantage of using CPBA in lab experiments is its high selectivity for kinases. CPBA has been shown to have little or no effect on the activity of other enzymes, such as phosphatases. One limitation of using CPBA in lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the study of CPBA. One direction is to further investigate its potential as a kinase inhibitor in cancer research. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions, such as iron and nickel. Additionally, further studies could be conducted to investigate the effects of CPBA on other cellular processes, such as autophagy and apoptosis.
合成法
CPBA can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 2-bromo-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide with 4-chlorophenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide with 4-chloropyridine in the presence of a palladium catalyst.
科学的研究の応用
CPBA has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc. CPBA has also been studied for its potential use as a kinase inhibitor in cancer research. CPBA has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and c-Kit.
特性
分子式 |
C20H14ClN3O2 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14ClN3O2/c21-15-3-1-13(2-4-15)11-19(25)23-16-5-6-18-17(12-16)24-20(26-18)14-7-9-22-10-8-14/h1-10,12H,11H2,(H,23,25) |
InChIキー |
IIDRDWMBFNDXAC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
正規SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)




![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)




![3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246150.png)
![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)